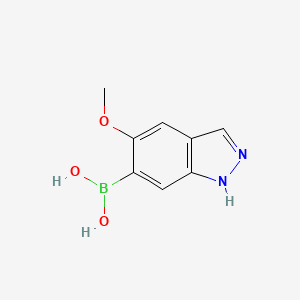

(5-Methoxy-1H-indazol-6-yl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(5-methoxy-1H-indazol-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O3/c1-14-8-2-5-4-10-11-7(5)3-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURZLTUJYQZTAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1OC)C=NN2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-1H-indazol-6-yl)boronic acid typically involves the reaction of 5-methoxyindazole with a boronic acid derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 5-methoxyindazole is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for (5-Methoxy-1H-indazol-6-yl)boronic acid are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed cross-coupling reactions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Methoxy-1H-indazol-6-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

Substitution: The methoxy group on the indazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Substituted indazole derivatives with various functional groups replacing the methoxy group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

(5-Methoxy-1H-indazol-6-yl)boronic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in developing targeted cancer therapies. The compound's ability to form stable complexes with biological targets enhances its efficacy in drug design. For instance, derivatives of indazole have shown promising antitumor activity against various cancer cell lines, making them potential candidates for further development as anticancer agents .

Case Study: Antitumor Activity

A recent study synthesized a series of indazole derivatives, including those based on (5-Methoxy-1H-indazol-6-yl)boronic acid. These compounds exhibited significant inhibitory effects against K562 cells, with IC50 values indicating their potential as low-toxicity anticancer agents. The study highlighted the importance of substituents on the indazole ring in modulating biological activity .

Organic Synthesis

Cross-Coupling Reactions

The compound is widely employed in cross-coupling reactions such as Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules. This application is particularly valuable in pharmaceutical chemistry for constructing diverse molecular architectures .

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base, solvent | 80-95 |

| Negishi Coupling | Zn catalyst, solvent | 75-90 |

| Stille Coupling | Sn reagent, base | 70-85 |

Material Science

Development of Advanced Materials

The unique properties of (5-Methoxy-1H-indazol-6-yl)boronic acid make it suitable for developing advanced materials such as polymers and nanomaterials. Its incorporation can enhance conductivity and mechanical strength, which are critical for applications in electronics and structural materials .

Agricultural Chemistry

Agrochemical Development

In agricultural chemistry, this compound contributes to developing more effective herbicides and pesticides that are environmentally friendly. Its ability to interact with biological systems allows for the design of agrochemicals that target specific pathways in pests while minimizing impact on non-target organisms .

Bioconjugation

Diagnostics and Therapeutics

(5-Methoxy-1H-indazol-6-yl)boronic acid plays a role in bioconjugation techniques, facilitating the attachment of biomolecules to surfaces or other molecules. This application is crucial for developing biosensors and targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents .

Wirkmechanismus

The mechanism of action of (5-Methoxy-1H-indazol-6-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property makes it a valuable tool in the study of enzyme kinetics and the development of enzyme inhibitors .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons with Similar Compounds

Table 1: Structural Analogues of (5-Methoxy-1H-indazol-6-yl)boronic Acid

Key Observations :

- Substituent Effects : The methoxy group in the target compound likely increases water solubility compared to methyl or ethyl analogs .

- Electronic Modulation : Methoxy’s electron-donating nature may lower the pKa of the boronic acid, enhancing its reactivity under physiological conditions compared to methyl-substituted analogs .

Reactivity and Binding Affinity Comparisons

Table 2: Reactivity and Binding Properties

*Estimated based on methoxy’s electron-donating effects lowering pKa compared to 3-AcPBA/4-MCPBA .

Key Findings :

- pKa Trends : Methoxy substitution likely reduces pKa compared to aryl boronic acids with electron-withdrawing groups, enabling stronger diol binding at physiological pH .

Biologische Aktivität

(5-Methoxy-1H-indazol-6-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for (5-Methoxy-1H-indazol-6-yl)boronic acid is CHBNO, with a molecular weight of approximately 197. The boronic acid functional group is significant for its reactivity and ability to form reversible covalent bonds with diols, which is crucial in many biological interactions.

Target Interactions

(5-Methoxy-1H-indazol-6-yl)boronic acid exhibits a variety of biological activities through its interactions with specific molecular targets. The boron atom in the molecule can form reversible covalent bonds with serine hydroxyl groups in proteins, which is a common mechanism for many boronic acid derivatives. This property allows it to modulate enzyme activities, particularly those involved in cancer and metabolic diseases .

Biochemical Pathways

Research indicates that similar compounds can influence various biochemical pathways, including:

- Anticancer Activity : Inhibiting proteasome activity, which is essential for protein degradation in cancer cells.

- Antimicrobial Effects : Exhibiting activity against certain bacterial strains by interfering with their metabolic processes.

- Enzyme Inhibition : Acting as inhibitors for enzymes involved in glucose metabolism, making them potential candidates for diabetes treatment .

Biological Activity Overview

The biological activity of (5-Methoxy-1H-indazol-6-yl)boronic acid has been evaluated through various studies. Below are summarized findings from notable research:

Case Studies

-

Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that (5-Methoxy-1H-indazol-6-yl)boronic acid significantly inhibited the growth of various cancer cell lines. The mechanism was attributed to the compound's ability to disrupt proteasome function, leading to apoptosis in malignant cells. -

Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of this compound against several bacterial strains. Results indicated that it effectively reduced bacterial viability, suggesting potential applications as an antibiotic agent. -

Enzyme Interaction Studies

In vitro studies have shown that (5-Methoxy-1H-indazol-6-yl)boronic acid acts as an inhibitor for specific enzymes involved in metabolic pathways related to diabetes. This positions it as a candidate for further development in diabetes management therapies.

Pharmacokinetics

The pharmacokinetic profile of (5-Methoxy-1H-indazol-6-yl)boronic acid remains under investigation. Preliminary data suggest it has favorable absorption characteristics, but detailed studies on its metabolism and excretion are necessary to fully understand its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-Methoxy-1H-indazol-6-yl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where boronic acids react with aryl halides in the presence of a palladium catalyst. Key variables include the choice of boronic acid derivative (e.g., pinacol esters), aryl halide, ligand (e.g., XPhos or SPhos), base (e.g., K₂CO₃), and solvent (e.g., dioxane/water mixtures) . Optimizing these parameters is critical for yield and purity. For example, ligand selection impacts catalytic efficiency, while solvent polarity affects reaction kinetics.

Q. How can researchers verify the purity and structural integrity of (5-Methoxy-1H-indazol-6-yl)boronic acid?

- Methodological Answer : Analytical techniques such as LC-MS/MS in Multiple Reaction Monitoring (MRM) mode are recommended for quantifying impurities (e.g., residual boronic acids) at sub-ppm levels . Structural confirmation requires ¹H/¹³C NMR to validate the indazole and methoxy groups, complemented by FT-IR for B-O bond identification. MALDI-MS with derivatization (e.g., using 2,5-dihydroxybenzoic acid) prevents boroxine formation, enabling accurate mass analysis .

Q. What are the common applications of this compound in organic synthesis?

- Methodological Answer : The boronic acid moiety enables carbon-carbon bond formation in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for constructing heterocyclic scaffolds. Its electron-rich indazole core and methoxy substituent enhance reactivity in nucleophilic aromatic substitutions. Comparative studies with analogs like (5-Methyl-1H-indazol-6-yl)boronic acid suggest tailored electronic properties for specific coupling partners .

Advanced Research Questions

Q. How can kinetic parameters of diol-binding interactions be quantified for (5-Methoxy-1H-indazol-6-yl)boronic acid?

- Methodological Answer : Stopped-flow fluorescence assays are ideal for measuring binding kinetics (e.g., kon and koff). For example, boronic acids bind D-fructose faster (kon ~10³ M⁻¹s⁻¹) than D-glucose due to favorable stereoelectronic matching. Thermodynamic binding constants (Kd) correlate with kon trends, emphasizing the need for real-time kinetic profiling in sensor design .

Q. What experimental design strategies optimize selectivity in glycoprotein interaction studies?

- Methodological Answer : Immobilized boronic acid surfaces (e.g., AECPBA-derivatized dextran) require buffer optimization (e.g., pH 8.5 Tris-borate) to minimize non-specific interactions. SPR spectroscopy reveals that secondary electrostatic/hydrophobic interactions with non-glycosylated proteins (e.g., avidin) can overshadow diol-specific binding. Counterion screening (e.g., NaCl) and competitive elution with sorbitol improve selectivity .

Q. How can researchers address boroxine-mediated interference in mass spectrometry analysis?

- Methodological Answer : Derivatization with diols (e.g., pinacol or 2,3-butanedione) stabilizes boronic acids as cyclic esters, suppressing dehydration/trimerization. For MALDI-MS, on-plate esterification using DHB matrix enables direct analysis of peptide-boronic acid conjugates without sample degradation . LC-MS/MS with underivatized samples requires high-resolution MRM transitions (e.g., m/z 177 → 145) to distinguish parent ions from artifacts .

Q. What computational approaches guide the rational design of bioactive derivatives?

- Methodological Answer : Density Functional Theory (DFT) predicts electronic effects of substituents (e.g., methoxy vs. methyl) on boron reactivity. Tools like the Boronic Acid Navigator (https://bit.ly/boronics ) screen chemical space for bioisosteric replacements, prioritizing compounds with optimal logP, polar surface area, and hydrogen-bonding capacity for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.